
1,3,5-Tribromo-2-iodobenzene
Overview
Description
1,3,5-Tribromo-2-iodobenzene is an organic compound with the molecular formula C6H2Br3I. It is characterized by the presence of three bromine atoms and one iodine atom attached to a benzene ring. This compound appears as a colorless crystalline solid and is known for its significant role in organic synthesis and material science .
Preparation Methods
The synthesis of 1,3,5-Tribromo-2-iodobenzene involves several steps:
Formation of 2-Iodophenyl Iodide: The phenyl magnesium halide reacts with iodoethane to produce 2-iodophenyl iodide.
Formation of 2,4-Diiodobenzene: 2-Iodophenyl iodide undergoes a reaction with bromoethane to yield 2,4-diiodobenzene.
Formation of 2,4,6-Tribromobenzene: 2,4-Diiodobenzene reacts with bromoethane again to form 2,4,6-tribromobenzene.
Final Product: 2,4,6-Tribromobenzene is then reacted with sodium iodide to obtain this compound.
Chemical Reactions Analysis
1,3,5-Tribromo-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium iodide and other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s halogen atoms can be targeted for such transformations.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.
Scientific Research Applications
Organic Synthesis
1,3,5-Tribromo-2-iodobenzene serves as a crucial intermediate in the synthesis of various organic compounds. Its halogenated structure allows it to participate in multiple chemical reactions, including:
- Electrophilic Aromatic Substitution : The compound can undergo substitution reactions where the halogen atoms are replaced by other functional groups.
- Nucleophilic Substitution Reactions : The presence of bromine and iodine makes it suitable for nucleophilic attack, facilitating the formation of new carbon-nitrogen or carbon-sulfur bonds.
Table 1: Common Reactions Involving this compound
Reaction Type | Description |
---|---|
Electrophilic Substitution | Replacement of halogens with various electrophiles |
Nucleophilic Substitution | Reaction with nucleophiles like sodium iodide |
Coupling Reactions | Used in Suzuki and Heck reactions for carbon-carbon bond formation |
Material Science
The compound is also significant in material science, particularly in the development of organic light-emitting diodes (OLEDs). Its unique electronic properties make it a suitable candidate for:
- Light Emitting Materials : The incorporation of this compound in OLEDs enhances their efficiency and stability.
- Conductive Polymers : It is utilized in the synthesis of conductive polymers that have applications in flexible electronics.
Chemical Sensors
In the realm of chemical sensors, this compound is employed for:
- Fluorescent Dyes : Its halogenated structure contributes to the development of fluorescent dyes that can be used in biological imaging.
- Chemical Detection : The compound can be part of sensor systems designed to detect specific chemicals based on fluorescence or colorimetric changes.
Case Study 1: Synthesis of Organic Compounds
A study demonstrated the use of this compound as an intermediate in synthesizing a series of novel benzothiazole derivatives. The reactions were carried out under mild conditions using palladium-catalyzed coupling methods, showcasing the compound's utility in complex organic syntheses.
Case Study 2: OLED Development
Research focused on incorporating this compound into OLED structures revealed that devices fabricated with this compound exhibited improved charge transport properties and enhanced luminescence efficiency compared to traditional materials.
Mechanism of Action
The reactivity of 1,3,5-Tribromo-2-iodobenzene is primarily attributed to the presence of heavy halogen atoms, which are susceptible to various chemical transformations. These halogen atoms can participate in substitution and coupling reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
1,3,5-Tribromo-2-iodobenzene can be compared with other halogenated benzene derivatives:
1,2,3-Tribromo-5-iodobenzene: Similar in structure but with different positions of halogen atoms, leading to varied reactivity.
2,4,6-Tribromoiodobenzene: Another isomer with different substitution patterns, affecting its chemical behavior.
This compound stands out due to its unique substitution pattern, which influences its reactivity and applications in organic synthesis and material science.
Biological Activity
1,3,5-Tribromo-2-iodobenzene (C₆H₂Br₃I) is an organic compound characterized by the presence of three bromine atoms and one iodine atom attached to a benzene ring. While specific biological activity data for this compound is limited, its structural properties suggest potential biological implications similar to other halogenated aromatic compounds. This article reviews the available literature on the biological activity of this compound, exploring its synthesis, reactivity, and potential therapeutic applications.
Biological Activity Overview
While direct studies on the biological activity of this compound are scarce, compounds with similar halogenated structures have been documented to exhibit various biological activities, including:
- Antimicrobial Properties : Halogenated compounds often demonstrate antimicrobial effects due to their ability to disrupt cellular membranes and interfere with metabolic processes.
- Anticancer Activity : Some brominated compounds have shown potential in inhibiting cancer cell proliferation and inducing apoptosis.
- Anti-inflammatory Effects : Certain halogenated aromatic compounds may modulate inflammatory pathways, suggesting a role in treating inflammatory diseases.
Synthesis and Reactivity
This compound can be synthesized through several methods involving electrophilic aromatic substitution reactions. The presence of multiple halogens enhances its reactivity profile compared to other halogenated benzenes. This reactivity can be exploited in organic synthesis to introduce various functional groups.
Synthesis Methods:
- Electrophilic Aromatic Substitution : Utilizing bromine and iodine sources in the presence of Lewis acids.
- Coupling Reactions : Employing coupling agents to facilitate the introduction of additional functional groups.
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of halogenated benzenes found that brominated compounds exhibited significant activity against various bacterial strains. While specific data for this compound is not available, its structural similarity suggests it may possess comparable antimicrobial properties.
Case Study 2: Anticancer Potential
Research into brominated aromatic compounds has indicated potential anticancer activity through mechanisms such as cell cycle arrest and apoptosis induction. A related study highlighted that certain brominated derivatives could inhibit tumor growth in vitro. This suggests that this compound might also be explored for similar applications.
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,3-Dibromo-2-iodobenzene | C₆H₃Br₂I | Fewer halogens; less reactive |
1-Bromo-2-chloro-4-nitrobenzene | C₆H₄BrClN | Contains chlorine and nitro groups |
1-Bromo-3-chlorobenzene | C₆H₄BrCl | Simpler structure; fewer substituents |
The unique combination of three bromine atoms and one iodine atom in this compound enhances its reactivity in electrophilic substitution reactions compared to its analogs.
Properties
IUPAC Name |
1,3,5-tribromo-2-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br3I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUHDGOCAVMIQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)I)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175859 | |
Record name | Benzene, 1-iodo-2,4,6-tribromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21521-51-7 | |
Record name | Benzene, 1-iodo-2,4,6-tribromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021521517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21521-51-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159038 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-iodo-2,4,6-tribromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-IODO-2,4,6-TRIBROMOBENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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